molecular formula C11H11BrN2O2 B8392312 6-Bromomethyl-2,4-dimethoxyquinazoline

6-Bromomethyl-2,4-dimethoxyquinazoline

Cat. No.: B8392312
M. Wt: 283.12 g/mol
InChI Key: AHLFLTXOJGMMFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromomethyl-2,4-dimethoxyquinazoline is a chemical reagent For Research Use Only (RUO), intended for laboratory research purposes and not for diagnostic or therapeutic use. Quinazoline derivatives are recognized as privileged scaffolds in medicinal chemistry, with many serving as key intermediates in the synthesis of bioactive molecules . Specifically, 6,7-dimethoxyquinazoline compounds have been extensively investigated as potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a well-validated target in oncology . The bromomethyl group on the quinazoline core offers a reactive handle for further functionalization, allowing researchers to synthesize diverse libraries of compounds for structure-activity relationship (SAR) studies. This makes it a valuable building block for developing novel potential anticancer agents . The presence of bromine at the 6-position is a feature of interest, as studies have indicated that incorporating a halogen atom at this location can improve the anticancer effects of quinazoline derivatives . Researchers utilize this compound to explore new chemical space in the search for inhibitors against various kinase targets.

Properties

Molecular Formula

C11H11BrN2O2

Molecular Weight

283.12 g/mol

IUPAC Name

6-(bromomethyl)-2,4-dimethoxyquinazoline

InChI

InChI=1S/C11H11BrN2O2/c1-15-10-8-5-7(6-12)3-4-9(8)13-11(14-10)16-2/h3-5H,6H2,1-2H3

InChI Key

AHLFLTXOJGMMFY-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC2=C1C=C(C=C2)CBr)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6-Bromomethyl-2,4-diaminopteridine

  • Structure: Features a bromomethyl group at position 6 and amino (-NH₂) groups at positions 2 and 4 on a pteridine core.
  • Synthesis : Prepared via condensation reactions, as seen in the synthesis of Methotrexate precursors .
  • Reactivity : The bromomethyl group facilitates alkylation reactions, crucial for attaching pharmacophores (e.g., glutamic acid in Methotrexate) .
  • Applications : Key intermediate in antifolate drugs targeting dihydrofolate reductase (DHFR) .
  • Contrast: Unlike the dimethoxy groups in 6-Bromomethyl-2,4-dimethoxyquinazoline, the amino groups in this compound enhance hydrogen-bonding interactions but reduce electron-donating effects, altering electronic properties and reactivity .

6-Bromo-2,4-dichloroquinazoline

  • Structure : Bromine at position 6 and chlorine at positions 2 and 4 on a quinazoline core .
  • Synthesis : Halogenation of quinazoline precursors using bromine and chlorine sources .
  • Reactivity : Chlorine atoms activate the ring for nucleophilic aromatic substitution (NAS), while bromine enables Suzuki-Miyaura cross-coupling .
  • Applications : Intermediate in kinase inhibitor development (e.g., CDC2-like kinase inhibitors) .
  • Contrast : The dichloro substitution increases electrophilicity compared to dimethoxy groups, making it more reactive toward nucleophiles but less stable under basic conditions .

6-Bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine

  • Structure : Bromine at position 6 and a thiophen-2-ylmethylamine group at position 4 .
  • Synthesis : Reacting 6-bromo-4-chloroquinazoline with thiophen-2-ylmethanamine in DMF .
  • Reactivity : Bromine participates in Suzuki couplings to introduce aryl groups (e.g., benzo[d][1,3]dioxol-5-yl) .
  • Applications: Potent inhibitor of CDC2-like kinases with IC₅₀ values in the nanomolar range .
  • Contrast: The 4-amino substitution enhances solubility via hydrogen bonding, whereas dimethoxy groups in 6-Bromomethyl-2,4-dimethoxyquinazoline increase lipophilicity .

6-Bromomethyl-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine

  • Structure : Bromomethyl group on a fused dihydrofuropyrimidine system .
  • Synthesis : Bromination of methyl-substituted precursors .
  • Reactivity : Bromomethyl group allows functionalization at the 6-position, but steric hindrance from the fused ring limits accessibility .
  • Contrast : The dihydrofuro ring introduces conformational constraints absent in the planar quinazoline system, affecting binding to biological targets .

Comparative Data Table

Compound Core Structure Key Substituents Reactivity Highlights Biological Applications
6-Bromomethyl-2,4-dimethoxyquinazoline Quinazoline 6-Bromomethyl, 2,4-dimethoxy Alkylation, moderate NAS Kinase inhibitors, antifolates
6-Bromomethyl-2,4-diaminopteridine Pteridine 6-Bromomethyl, 2,4-diamino Alkylation, hydrogen bonding Anticancer (Methotrexate SAR)
6-Bromo-2,4-dichloroquinazoline Quinazoline 6-Bromo, 2,4-dichloro Suzuki coupling, NAS Kinase inhibitors
6-Bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine Quinazoline 6-Bromo, 4-aminomethyl Suzuki coupling, hydrogen bonding CDC2-like kinase inhibition

Q & A

Q. What established synthetic routes exist for 6-Bromomethyl-2,4-dimethoxyquinazoline, and how do reaction parameters affect yield?

  • Methodological Answer : The synthesis typically involves halogenation and alkylation steps. For example, alkylation of a quinazoline precursor with bromomethylating agents (e.g., NBS in CCl₄) under controlled temperatures (40–60°C) is critical. Evidence from Methotrexate synthesis shows that condensation of bromomethyl intermediates with nucleophiles (e.g., amines) requires anhydrous conditions and catalysts like DIPEA . Solvent choice (e.g., DMF or THF) and reaction time (12–24 hrs) significantly impact yield. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended .

Q. Which spectroscopic techniques are optimal for characterizing 6-Bromomethyl-2,4-dimethoxyquinazoline?

  • Methodological Answer : 1H/13C-NMR resolves methoxy (-OCH₃) and bromomethyl (-CH₂Br) groups: methoxy protons appear as singlets (~δ 3.8–4.0 ppm), while bromomethyl protons split into doublets (J ≈ 6–8 Hz, δ 4.3–4.5 ppm). LC-MS (ESI+) confirms molecular weight (MW: 271.1 g/mol) with [M+H]+ peaks. FT-IR identifies C-Br stretches (~550–600 cm⁻¹) and quinazoline ring vibrations (C=N at ~1600 cm⁻¹). Cross-validation with elemental analysis ensures purity (>95%) .

Q. How does the bromomethyl group influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The bromomethyl group acts as an electrophilic site, enabling SN2 reactions with nucleophiles (e.g., amines, thiols). Steric hindrance from adjacent methoxy groups may slow kinetics, requiring polar aprotic solvents (e.g., DMSO) and elevated temperatures (60–80°C). Kinetic studies using pseudo-first-order conditions (excess nucleophile) can quantify reactivity . Competing elimination (to form alkenes) must be monitored via TLC or GC-MS .

Advanced Research Questions

Q. What computational methods predict regioselectivity in reactions involving 6-Bromomethyl-2,4-dimethoxyquinazoline?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model transition states to predict SN2 vs. elimination pathways. Solvent effects are incorporated via PCM models. Molecular docking assesses binding affinity in drug design contexts, e.g., targeting kinase active sites. Comparative studies with halogenated analogs (e.g., chloro derivatives) reveal electronic effects on reactivity . Software like Gaussian or ORCA is standard .

Q. How can researchers resolve contradictions in synthetic yields across methodologies?

  • Methodological Answer : Systematic Design of Experiments (DoE) identifies critical variables (e.g., solvent polarity, catalyst loading). For example, a factorial design (2³) tests temperature, solvent, and reagent ratios. Reproducibility issues may arise from trace moisture; thus, rigorous drying of reagents/solvents (molecular sieves) is essential. Contradictory data should be analyzed via ANOVA to isolate significant factors . Cross-lab validation using standardized protocols is recommended .

Q. What strategies optimize the stability of 6-Bromomethyl-2,4-dimethoxyquinazoline under storage?

  • Methodological Answer : Stability studies under accelerated conditions (40°C/75% RH) assess degradation pathways. LC-MS identifies hydrolysis products (e.g., demethylation or Br⁻ loss). Storage in amber vials under argon (-20°C) with desiccants (silica gel) minimizes light/moisture-induced degradation. Lyophilization enhances long-term stability for biological assays .

Q. How can 6-Bromomethyl-2,4-dimethoxyquinazoline serve as a scaffold for structure-activity relationship (SAR) studies?

  • Methodological Answer : Derivatization at the bromomethyl position (e.g., introducing aryl/heterocyclic groups) explores SAR in kinase inhibition. Parallel synthesis (96-well plates) with diverse nucleophiles generates libraries. Biological screening (IC50 assays) paired with CoMFA/CoMSIA models correlates substituent properties (logP, H-bond donors) with activity . Meta-analyses of existing quinazoline pharmacophores guide rational design .

Methodological Considerations

  • Data Contradiction Analysis : Use control experiments (e.g., isotopic labeling) to trace unexpected byproducts. For example, 18O labeling in methoxy groups confirms hydrolysis mechanisms .
  • Interdisciplinary Integration : Combine synthetic chemistry with computational modeling and bioassays to validate hypotheses .
  • Ethical Compliance : Follow guidelines for hazardous waste disposal (e.g., brominated byproducts) per institutional protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.